An In-depth Technical Guide to the Chemical Properties of 6-Methylquinoxaline-2,3-dithiol
An In-depth Technical Guide to the Chemical Properties of 6-Methylquinoxaline-2,3-dithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 6-Methylquinoxaline-2,3-dithiol
6-Methylquinoxaline-2,3-dithiol is a sulfur-containing heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry and materials science. Its rigid, planar quinoxaline backbone, combined with the versatile chelating capabilities of the vicinal dithiol functional groups, makes it a highly attractive ligand for the synthesis of novel metal complexes. These complexes exhibit a range of interesting electronic, optical, and catalytic properties, paving the way for their potential application in areas such as molecular electronics, sensing, and catalysis. This guide provides a comprehensive overview of the core chemical properties of 6-Methylquinoxaline-2,3-dithiol, offering a technical resource for researchers and professionals engaged in its study and application.
Physicochemical Properties: A Quantitative Overview
A summary of the key physicochemical properties of 6-Methylquinoxaline-2,3-dithiol is presented in the table below. These values are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 25625-62-1 | [1] |
| Molecular Formula | C₉H₈N₂S₂ | [1] |
| Molecular Weight | 208.31 g/mol | [1] |
| Physical Form | Solid (at 20°C) | [1] |
| Density | 1.42 g/cm³ | [1] |
| Refractive Index | 1.76 | [1] |
Synthesis of 6-Methylquinoxaline-2,3-dithiol: A Two-Step Approach
The synthesis of 6-Methylquinoxaline-2,3-dithiol is typically achieved through a two-step process, beginning with the preparation of its precursor, 6-methylquinoxaline-2,3-dione. This is followed by a thionation reaction to yield the final dithiol product. The causality behind this experimental choice lies in the ready availability of the starting materials for the dione synthesis and the efficiency of established thionation methods.
Step 1: Synthesis of 6-Methylquinoxaline-2,3-dione
The initial step involves the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid. This reaction forms the quinoxaline ring system with the desired methyl substituent at the 6-position and ketone groups at the 2 and 3 positions.
Experimental Protocol: Synthesis of 6-Methylquinoxaline-2,3-dione
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and oxalic acid (1.1 eq) in a suitable solvent such as a mixture of water and ethanol.
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Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 6-methylquinoxaline-2,3-dione, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Caption: Synthesis of 6-methylquinoxaline-2,3-dione.
Step 2: Thionation of 6-Methylquinoxaline-2,3-dione
The second and final step is the conversion of the dione to the dithiol. This is a classic thionation reaction where the carbonyl groups are replaced by thiocarbonyl groups. A common and effective reagent for this transformation is Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine or toluene.[2] The choice of a high-boiling solvent is necessary to provide the energy required to drive the thionation reaction to completion.
Experimental Protocol: Synthesis of 6-Methylquinoxaline-2,3-dithiol
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6-methylquinoxaline-2,3-dione (1.0 eq) in anhydrous pyridine.
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Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀) (0.5 eq) portion-wise to the stirred suspension. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.
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Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
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Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water. To purify, the crude product can be dissolved in an aqueous solution of sodium hydroxide to form the water-soluble disodium salt. The solution is then filtered to remove any insoluble impurities. Acidification of the filtrate with a mineral acid, such as hydrochloric acid, will precipitate the purified 6-Methylquinoxaline-2,3-dithiol. Collect the purified solid by filtration, wash with water, and dry under vacuum.
Caption: Thionation to form 6-Methylquinoxaline-2,3-dithiol.
Spectroscopic Characterization
Expected ¹H NMR Spectrum:
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Aromatic Protons: The protons on the quinoxaline ring system are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The methyl group at the 6-position will influence the chemical shifts and coupling patterns of the adjacent protons. A singlet or a doublet for the proton at the 5-position and a doublet for the proton at the 7-position are anticipated. The proton at the 8-position would likely appear as a doublet.
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Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected in the upfield region (δ 2.4-2.6 ppm).[3]
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Thiol Protons: The two thiol protons (-SH) are expected to show a broad singlet, the chemical shift of which can be highly variable and dependent on concentration and solvent.
Expected ¹³C NMR Spectrum:
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Aromatic Carbons: The carbon atoms of the quinoxaline ring will resonate in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen and sulfur atoms will appear at the lower field end of this range.
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Methyl Carbon: The carbon of the methyl group is expected to appear at a higher field (δ 20-25 ppm).[3]
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Thiocarbonyl Carbons: The two carbons of the C=S groups are expected to be significantly downfield shifted (δ > 170 ppm).
Expected Infrared (IR) Spectrum:
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N-H Stretching: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the tautomeric thione form is expected.
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C=N Stretching: A sharp absorption band around 1600-1650 cm⁻¹ due to the C=N stretching of the quinoxaline ring.
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C=S Stretching: A characteristic absorption band for the C=S stretching vibration is expected in the region of 1050-1250 cm⁻¹.
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C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
Expected Mass Spectrum:
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Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 208.
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Fragmentation Pattern: Common fragmentation pathways would involve the loss of sulfur-containing fragments (e.g., SH, S) and cleavage of the quinoxaline ring.
Chemical Reactivity and Coordination Chemistry
The primary chemical reactivity of 6-Methylquinoxaline-2,3-dithiol is centered around the two thiol groups. These groups can be deprotonated to form a dithiolate dianion, which acts as a powerful bidentate chelating ligand for a wide range of metal ions.[5] The resulting metal complexes often exhibit square planar or octahedral geometries, depending on the coordination number of the metal center.
The formation of these metal complexes is a self-validating system; the successful coordination of the metal ion can be confirmed by various spectroscopic techniques. For instance, in the IR spectrum, the disappearance or significant shift of the S-H stretching vibration and the appearance of new bands corresponding to metal-sulfur bonds provide strong evidence of complex formation. Similarly, changes in the electronic absorption spectrum (UV-Vis) upon complexation are indicative of the new coordination environment of the metal ion.
Caption: Formation of a metal complex with 6-Methylquinoxaline-2,3-dithiol.
Experimental Protocol: Synthesis of a Nickel(II) Complex with 6-Methylquinoxaline-2,3-dithiol
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Ligand Solution Preparation: Dissolve 6-Methylquinoxaline-2,3-dithiol (2.0 eq) in a solution of sodium hydroxide (2.0 eq) in ethanol to form the disodium salt of the ligand in situ.
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Metal Salt Solution Preparation: In a separate flask, dissolve nickel(II) chloride hexahydrate (1.0 eq) in a minimal amount of ethanol.
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Complexation: Slowly add the ethanolic solution of the nickel salt to the stirred solution of the ligand at room temperature. An immediate color change and the formation of a precipitate should be observed.
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Reaction Completion and Isolation: Stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete complex formation. Collect the precipitated metal complex by vacuum filtration.
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Purification: Wash the collected solid sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts. Dry the purified complex under vacuum.
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Characterization: The structure and purity of the synthesized nickel(II) complex can be confirmed by elemental analysis, IR spectroscopy (to confirm the absence of S-H and the presence of Ni-S bonds), and UV-Vis spectroscopy.
Conclusion
6-Methylquinoxaline-2,3-dithiol stands as a versatile building block in the realm of coordination and materials chemistry. Its straightforward synthesis and potent chelating ability make it an invaluable ligand for the construction of a diverse array of metal complexes. The insights provided in this technical guide, from its fundamental physicochemical properties to detailed synthetic and reactivity protocols, are intended to empower researchers and drug development professionals to harness the full potential of this intriguing molecule in their scientific endeavors. The continued exploration of its coordination chemistry is poised to unlock new materials with tailored electronic and functional properties, contributing to advancements in various technological and biomedical fields.
References
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Synthesis of 6-amino-1-methyl-quinoxaline-2,3 (1H,4H)-dione hydrochloride. MolPort. [Link]
- Thakuria, H., & Das, G. (2006). Metal Complexes of Quinoxaline Derivatives: Review (Part-I).
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Sha, B., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
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Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond formation: a versatile approach for the synthesis of quinoxaline, benzothiazole and quinoline derivatives - Supporting Information. Royal Society of Chemistry. [Link]
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PubChem. 2,3-Quinoxalinedithiol. National Center for Biotechnology Information. [Link]
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